molecular formula C17H17ClN2OS B185700 1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)- CAS No. 5892-89-7

1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-

Cat. No. B185700
CAS RN: 5892-89-7
M. Wt: 332.8 g/mol
InChI Key: LRLVRGBJYNSZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)- is a chemical compound that has potential applications in scientific research. It is a derivative of benzimidazole and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)- is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in tumor growth and inflammation. It may also interfere with the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)- has been shown to have biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have anti-microbial properties and can inhibit the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

One advantage of using 1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)- in lab experiments is its potential for drug development. Its anti-tumor, anti-inflammatory, and anti-microbial properties make it a potential candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development.

Future Directions

There are several future directions for the study of 1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-. One direction is to further investigate its mechanism of action to better understand its anti-tumor, anti-inflammatory, and anti-microbial properties. Another direction is to study its potential for drug development and to develop more potent derivatives. Additionally, it may be studied for its potential in other areas such as neuroprotection and wound healing.
Conclusion:
1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)- is a chemical compound that has potential applications in scientific research. It has been synthesized using various methods and has been studied for its anti-tumor, anti-inflammatory, and anti-microbial properties. Its mechanism of action is not fully understood, but it has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and inhibiting the growth of microorganisms. Its potential for drug development makes it a promising candidate for future research.

Synthesis Methods

1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)- can be synthesized using different methods. One of the methods is the reaction of 1-(2-ethylthioethyl)benzimidazole with 4-chlorophenylacetic acid in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-.

Scientific Research Applications

1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)- has potential applications in scientific research. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied as an anti-inflammatory agent and has shown potential in reducing inflammation. Furthermore, it has been studied for its anti-microbial properties and has shown activity against various microorganisms. These properties make it a potential candidate for drug development.

properties

CAS RN

5892-89-7

Molecular Formula

C17H17ClN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2-ethylsulfanylbenzimidazole

InChI

InChI=1S/C17H17ClN2OS/c1-2-22-17-19-15-5-3-4-6-16(15)20(17)11-12-21-14-9-7-13(18)8-10-14/h3-10H,2,11-12H2,1H3

InChI Key

LRLVRGBJYNSZDG-UHFFFAOYSA-N

SMILES

CCSC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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